N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea
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Overview
Description
N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea is an organic compound that features a urea moiety attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea typically involves the reaction of 3-chloro-4-methoxyaniline with ethylene urea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. The raw materials are sourced in bulk, and the reaction conditions are carefully monitored to maintain consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while reduction may yield an amine derivative.
Scientific Research Applications
N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-Chloro-4-methoxyanilino)ethyl]carbamate
- N-[2-(3-Chloro-4-methoxyanilino)ethyl]thiourea
Uniqueness
N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for specific applications that similar compounds may not be able to achieve.
Properties
CAS No. |
88012-50-4 |
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Molecular Formula |
C10H14ClN3O2 |
Molecular Weight |
243.69 g/mol |
IUPAC Name |
2-(3-chloro-4-methoxyanilino)ethylurea |
InChI |
InChI=1S/C10H14ClN3O2/c1-16-9-3-2-7(6-8(9)11)13-4-5-14-10(12)15/h2-3,6,13H,4-5H2,1H3,(H3,12,14,15) |
InChI Key |
ZIVULNFCXAGMAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NCCNC(=O)N)Cl |
Origin of Product |
United States |
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